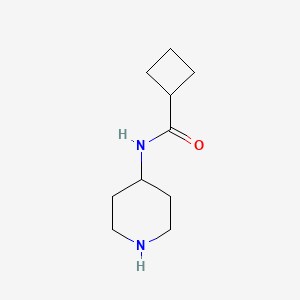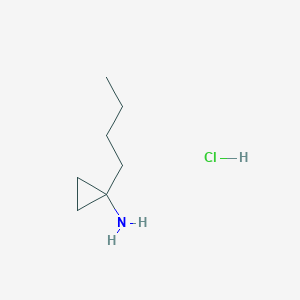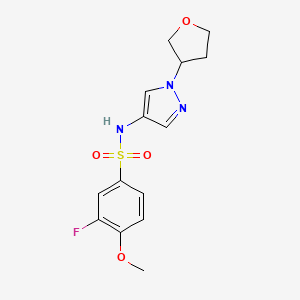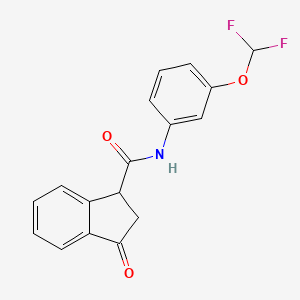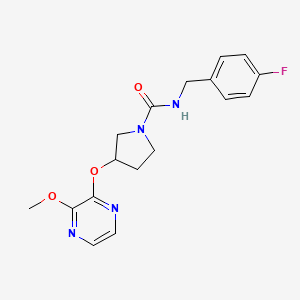
N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery and Kinase Inhibition
N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide and its derivatives have been extensively studied for their potential as kinase inhibitors. These compounds have demonstrated significant efficacy in inhibiting the Met kinase superfamily, which is crucial for various biological processes including cancer progression and metastasis. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These findings suggest potential therapeutic applications in treating Met-dependent tumors (Schroeder et al., 2009).
Synthesis and Structural Studies
The compound and its analogs have also been subjects of synthesis and structural studies aiming to explore their potential in various biomedical applications. For instance, research into the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate provided valuable insights into the structural aspects of such compounds. This research contributes to understanding the compound's chemical behavior and potential for further modification to suit specific biomedical applications (Calvez et al., 1998).
Antimicrobial and Antitubercular Activities
Moreover, novel pyridine derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies have highlighted the potential of such compounds in treating infectious diseases, with some derivatives showing significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests a promising avenue for developing new therapeutic agents against bacterial infections (Bodige et al., 2019).
Non-linear Optical (NLO) Properties and Molecular Docking
Additionally, the compound and its derivatives have been explored for their non-linear optical (NLO) properties and molecular docking capabilities, indicating their potential in the fields of materials science and drug design. Such studies demonstrate the versatility of this compound derivatives in various scientific and technological applications, beyond their initial biomedical scope (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-16(20-8-7-19-15)25-14-6-9-22(11-14)17(23)21-10-12-2-4-13(18)5-3-12/h2-5,7-8,14H,6,9-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSZOKAHXZGUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)
![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2863310.png)
![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)
![7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2863313.png)



![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2863323.png)
